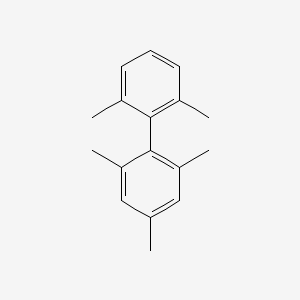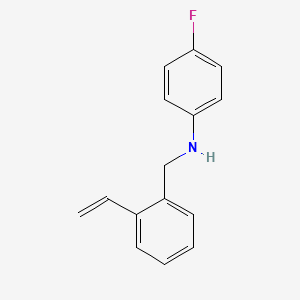![molecular formula C11H19NO2Si B14138580 10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene CAS No. 89101-71-3](/img/structure/B14138580.png)
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is a spiro compound characterized by a unique structure that includes oxygen, nitrogen, and silicon atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene typically involves the formation of the spiro ring system through a series of cyclization reactions. One common method involves the reaction of a silicon-containing precursor with an ethyl-substituted dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Scientific Research Applications
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spiro ring systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro ring system but differ in the specific atoms and functional groups present.
1,3-Dioxane derivatives: Compounds with a dioxane ring system, which may exhibit similar chemical properties but lack the spiro configuration.
1,3-Oxathiane derivatives: These compounds contain an oxathiane ring and may have similar stereochemistry but different reactivity.
Uniqueness
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is unique due to its combination of oxygen, nitrogen, and silicon atoms within a spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89101-71-3 |
|---|---|
Molecular Formula |
C11H19NO2Si |
Molecular Weight |
225.36 g/mol |
IUPAC Name |
10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-2,4-diene |
InChI |
InChI=1S/C11H19NO2Si/c1-2-12-6-8-13-15(14-9-7-12)10-4-3-5-11-15/h3-5,10H,2,6-9,11H2,1H3 |
InChI Key |
ZHXBMWPZWDMJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCO[Si]2(CC=CC=C2)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
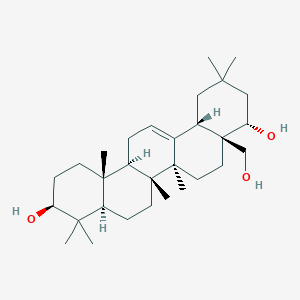

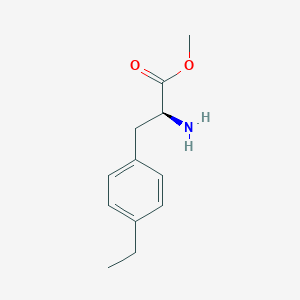
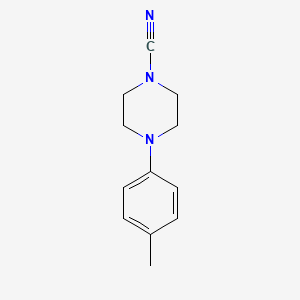

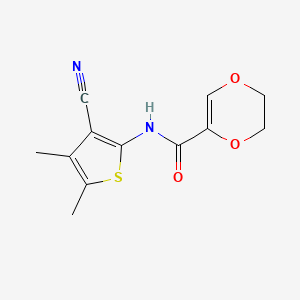
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
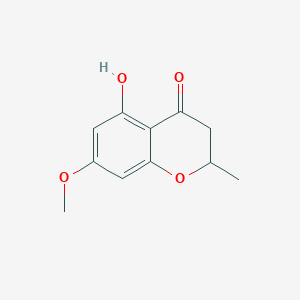
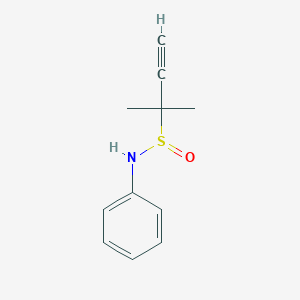
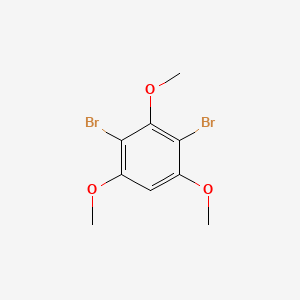
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
